N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251693-16-9
VCID: VC11964907
InChI: InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-19(6-3-7-26(13)20)30(28,29)27(18-5-2-4-15(21)11-18)12-14-8-16(22)10-17(23)9-14/h2-11H,12H2,1H3
SMILES: CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC(=CC=C4)F
Molecular Formula: C20H15F3N4O2S
Molecular Weight: 432.4 g/mol

N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

CAS No.: 1251693-16-9

Cat. No.: VC11964907

Molecular Formula: C20H15F3N4O2S

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 1251693-16-9

Specification

CAS No. 1251693-16-9
Molecular Formula C20H15F3N4O2S
Molecular Weight 432.4 g/mol
IUPAC Name N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Standard InChI InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-19(6-3-7-26(13)20)30(28,29)27(18-5-2-4-15(21)11-18)12-14-8-16(22)10-17(23)9-14/h2-11H,12H2,1H3
Standard InChI Key FQUAVPCAZIXATA-UHFFFAOYSA-N
SMILES CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC(=CC=C4)F
Canonical SMILES CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC(=CC=C4)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide, reflects its intricate architecture. Key structural features include:

  • A triazolo[4,3-a]pyridine core, which provides a rigid bicyclic framework conducive to intermolecular interactions.

  • A sulfonamide group at position 8, known for enhancing solubility and enabling hydrogen bonding with biological targets.

  • Fluorine atoms at strategic positions on the phenyl rings, which improve metabolic stability and membrane permeability.

  • A 3-methyl substituent on the triazolopyridine ring, modulating steric and electronic properties.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₂₂H₁₈F₃N₅O₂S
Molecular Weight491.47 g/mol
CAS Registry NumberNot publicly disclosed
Topological Polar Surface Area98.5 Ų (estimated)

The compound’s fluorine-rich design aligns with trends in modern drug discovery, where fluorination is employed to optimize pharmacokinetic profiles .

Synthetic Routes and Optimization

While no explicit synthesis for this compound is documented, methodologies for analogous triazolopyridine sulfonamides provide a template. A plausible multi-step synthesis involves:

Core Formation

The triazolopyridine scaffold is typically constructed via cyclocondensation reactions. For example, reacting 2-hydrazinopyridine derivatives with carbonyl compounds under acidic conditions yields the fused triazole ring .

Fluorination Strategies

Electrophilic fluorination agents like Selectfluor or DAST introduce fluorine atoms at the 3,5-positions of the benzyl substituent. Microwave-assisted synthesis may enhance reaction efficiency .

Sulfonamide Functionalization

Coupling the triazolopyridine intermediate with a sulfonyl chloride derivative in the presence of a base (e.g., triethylamine) installs the sulfonamide group. Purification via column chromatography ensures high yields (>75%) .

Table 2: Key Synthetic Intermediates

StepIntermediateRole
13-Methyl-[1,2,] triazolo[4,3-a]pyridineCore scaffold formation
2N-(3,5-Difluorobenzyl)amineFluorinated side chain precursor
38-Chlorosulfonyl derivativeSulfonamide precursor

Biological Activity and Mechanism of Action

Although direct bioactivity data for this compound is scarce, its structural analogs exhibit pronounced pharmacological effects:

TargetPutative InteractionBiological Effect
DHPSCompetitive inhibitionDisruption of folate synthesis
Kinases (e.g., EGFR)ATP-binding site occlusionAntiproliferative activity
Carbonic Anhydrase IXSulfonamide-Zn²⁺ coordinationAnticancer effects

Anticancer Activity

Fluorinated triazolopyridines exhibit sub-micromolar IC₅₀ values against breast and lung cancer cell lines. Molecular docking studies suggest that the 3-methyl group enhances hydrophobic interactions with kinase domains .

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its dual fluorophenyl motifs and 3-methyl substitution, which confer distinct advantages over related structures:

Table 4: Structure-Activity Relationships

Analog ModificationEffect on ActivitySource
Replacement of 3-methyl with ethylReduced metabolic stability
Removal of 3,5-difluoro groupsDecreased target affinity
Substitution of sulfonamide with carbamateLoss of enzymatic inhibition

Therapeutic Applications and Future Directions

Infectious Diseases

The compound’s potential to inhibit DHPS positions it as a candidate for drug-resistant bacterial infections. Synergistic effects with existing antibiotics (e.g., trimethoprim) warrant investigation .

Oncology

Preclinical models of triazolopyridine sulfonamides show tumor growth inhibition rates exceeding 60% in xenograft studies. Combination therapies with checkpoint inhibitors could amplify efficacy .

Central Nervous System Disorders

Fluorine’s ability to cross the blood-brain barrier raises possibilities for targeting neurological enzymes (e.g., monoamine oxidases), though toxicity profiles must be assessed .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator